Cas no 76155-56-1 (Epirubicinol(Mixture of Diastereomers))
76155-56-1 structure
Product Name:Epirubicinol(Mixture of Diastereomers)
Numéro CAS:76155-56-1
Le MF:C27H31NO11
Mégawatts:545.535148859024
CID:566877
PubChem ID:127118
Update Time:2025-04-19
Epirubicinol(Mixture of Diastereomers) Propriétés chimiques et physiques
Nom et identifiant
-
- 5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-arabino-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-
- Epirubicinol (Mixture of Diastereomers)
- (7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-arabino-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahy
- EPIRUBICINOL
- Epirubicinol (Mixture of Diastereomers)
- 76155-56-1
- (7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-arabino-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-
- (8S,10S)-10-((2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-8-((S)-1,2-dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- 5,12-NAPHTHACENEDIONE, 10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-ARABINO-HEXOPYRANOSYL)OXY)-8-((1S)-1,2-DIHYDROXYETHYL)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S,10S)-
- 13-Dihydro-4'-epidoxorubicin
- Epidoxorubicinol
- 4'-Epiadriamycinol
- 9YZM874P44
- UNII-9YZM874P44
- Epirubicinol(Mixture of Diastereomers)
-
- Piscine à noyau: 1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1
- La clé Inchi: NKZRZOVSJNSBFR-QXAZHNFISA-N
- Sourire: O([C@H]1C[C@@H]([C@H]([C@H](C)O1)O)N)[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C[C@@]([C@H](CO)O)(C1)O)O)=O)OC)=O)O
Propriétés calculées
- Qualité précise: 545.19
- Masse isotopique unique: 545.19
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 5
- Complexité: 935
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 209A^2
Propriétés expérimentales
- Dense: 1.61
- Point de fusion: >200°C (dec.)
- Point d'ébullition: 828.7°C at 760 mmHg
- Point d'éclair: 455°C
- Indice de réfraction: 1.716
Epirubicinol(Mixture of Diastereomers) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | E588655-1mg |
Epirubicinol(Mixture of Diastereomers) |
76155-56-1 | 1mg |
$ 215.00 | 2023-09-07 | ||
| TRC | E588655-10mg |
Epirubicinol(Mixture of Diastereomers) |
76155-56-1 | 10mg |
$ 1654.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-353278-50 mg |
Epirubicinol, |
76155-56-1 | 50mg |
¥55,167.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-353278-50mg |
Epirubicinol, |
76155-56-1 | 50mg |
¥55167.00 | 2023-09-05 | ||
| A2B Chem LLC | AH52444-1mg |
EPIRUBICINOL |
76155-56-1 | 1mg |
$327.00 | 2024-04-19 | ||
| A2B Chem LLC | AH52444-10mg |
EPIRUBICINOL |
76155-56-1 | 10mg |
$1704.00 | 2024-04-19 |
Epirubicinol(Mixture of Diastereomers) Littérature connexe
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
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